molecular formula C15H17N3O3S2 B6989277 N'-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide

N'-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide

Cat. No.: B6989277
M. Wt: 351.4 g/mol
InChI Key: UMGDESBQSZSWPM-UHFFFAOYSA-N
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Description

N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Properties

IUPAC Name

N'-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-15(12-8-4-5-9-12)16-18-23(20,21)13-10-22-17-14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12,18H,4-5,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDESBQSZSWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNS(=O)(=O)C2=CSN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide typically involves the reaction of cyclopentanecarbohydrazide with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

N’-[(3-phenyl-1,2-thiazol-4-yl)sulfonyl]cyclopentanecarbohydrazide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug. These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities. .

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